![molecular formula C4H5O- B12344243 (1E)-buta-1,3-dien-1-olate](/img/structure/B12344243.png)
(1E)-buta-1,3-dien-1-olate
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Overview
Description
(1E)-buta-1,3-dien-1-olate is an organic compound with a unique structure characterized by a conjugated diene system and an enolate ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-buta-1,3-dien-1-olate typically involves the deprotonation of buta-1,3-diene using a strong base. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1E)-buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the enolate to its corresponding alcohol.
Substitution: The enolate ion can act as a nucleophile in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction results in alcohols.
Scientific Research Applications
(1E)-buta-1,3-dien-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving enolates.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which (1E)-buta-1,3-dien-1-olate exerts its effects involves its ability to act as a nucleophile. The enolate ion can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is due to the delocalization of electrons in the conjugated diene system, which stabilizes the enolate ion.
Comparison with Similar Compounds
Similar Compounds
Buta-1,3-diene: Lacks the enolate ion but shares the conjugated diene system.
Acetone enolate: Similar enolate structure but with a different carbon skeleton.
Cyclopentadienyl anion: Another conjugated system with nucleophilic properties.
Uniqueness
(1E)-buta-1,3-dien-1-olate is unique due to its combination of a conjugated diene system and an enolate ion. This gives it distinct reactivity compared to other similar compounds, making it valuable in various chemical reactions and applications.
Biological Activity
(1E)-Buta-1,3-dien-1-olate, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data on its biological activity.
Chemical Structure and Properties
This compound is characterized by its diene structure, which is crucial for its reactivity in biological systems. The compound's ability to undergo various chemical reactions makes it a candidate for numerous applications in medicinal chemistry and biochemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating the compound against various mycobacterial strains revealed significant inhibitory effects, particularly against Mycobacterium avium and Mycobacterium kansasii, outperforming traditional antibiotics like isoniazid . This suggests its potential as a therapeutic agent in treating mycobacterial infections.
Photosynthesis Inhibition
Another critical aspect of this compound is its ability to inhibit photosynthetic electron transport (PET). In experiments conducted on spinach (Spinacia oleracea), certain derivatives of this compound demonstrated substantial inhibition of PET, indicating a potential application in agricultural biochemistry to control unwanted plant growth or as a herbicide .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of this compound to evaluate their biological activity. For instance, modifications to the compound's structure have been shown to enhance its antimicrobial efficacy. In one study, specific substitutions on the diene increased activity against Staphylococcus aureus and Bacillus cereus, highlighting the importance of structural modifications in optimizing biological activity .
Antiproliferative Effects
Recent research has also explored the antiproliferative effects of this compound derivatives on cancer cell lines. Compounds derived from this diene have shown promising results in inhibiting the proliferation of MCF-7 breast cancer cells. The mechanism appears to involve destabilization of tubulin, which is critical for cell division . The effectiveness of these compounds was measured using IC50 values, demonstrating their potential as anticancer agents.
Data Tables
Properties
Molecular Formula |
C4H5O- |
---|---|
Molecular Weight |
69.08 g/mol |
IUPAC Name |
(1E)-buta-1,3-dien-1-olate |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-5H,1H2/p-1/b4-3+ |
InChI Key |
LNDKRVOOYMEYTC-ONEGZZNKSA-M |
Isomeric SMILES |
C=C/C=C/[O-] |
Canonical SMILES |
C=CC=C[O-] |
Origin of Product |
United States |
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